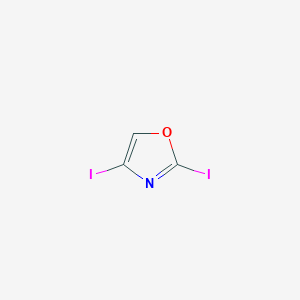

2,4-Diiodooxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-diiodo-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HI2NO/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADMQUDKNXZWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HI2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648385 | |

| Record name | 2,4-Diiodo-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037597-73-1 | |

| Record name | 2,4-Diiodo-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diiodo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Diiodooxazole from Oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2,4-diiodooxazole, a versatile building block in organic synthesis, from the parent heterocycle, oxazole. Due to the electronic properties of the oxazole ring, direct electrophilic iodination is often inefficient and lacks regioselectivity. The established and more reliable method involves a sequential, regioselective metalation-iodination strategy. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate the successful preparation of this compound in a laboratory setting.

Introduction

Oxazole scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The introduction of iodine atoms onto the oxazole ring at specific positions, such as C2 and C4, provides valuable handles for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and development. The synthesis of this compound is a key transformation for accessing these important intermediates. This guide focuses on the most effective method for this conversion, which relies on the differential acidity of the protons at the C2 and C4 positions of the oxazole ring.

Synthetic Pathway

The synthesis of this compound from oxazole is best achieved through a two-step process involving sequential lithiation and iodination at the C2 and C4 positions. The proton at the C2 position is the most acidic and can be selectively removed with a strong base like n-butyllithium (n-BuLi). Subsequent quenching with an iodine source introduces the first iodine atom. The second iodine atom is then introduced at the C4 position through another metalation-iodination sequence.

A potential one-pot, two-step variation of this process can also be envisioned, where careful control of stoichiometry and reaction conditions could lead to the desired di-iodinated product without isolation of the mono-iodinated intermediate.

Experimental Protocols

The following protocols are based on established methodologies for the regioselective iodination of oxazoles.[1][2]

Materials and Methods

Reagents:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware (flame-dried or oven-dried)

-

Magnetic stirrer and stir bars

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Standard laboratory glassware for workup and purification

Step 1: Synthesis of 2-Iodooxazole

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Add oxazole (1.0 equivalent) to the cooled THF.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

-

In a separate flask, prepare a solution of iodine (1.1 equivalents) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-iodooxazole.

Step 2: Synthesis of this compound from 2-Iodooxazole

-

To a flame-dried round-bottom flask under an inert atmosphere, add the purified 2-iodooxazole (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of iodine (1.1 equivalents) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours.

-

Perform an aqueous workup as described in Step 1 (quenching with sodium thiosulfate, extraction, washing, drying, and concentration).

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | 2-Iodooxazole | Oxazole | n-BuLi, I₂ | 70-85 |

| 2 | This compound | 2-Iodooxazole | n-BuLi, I₂ | 60-75 |

Note: Yields are highly dependent on reaction conditions, purity of reagents, and efficiency of the purification process.

Visualizations

Reaction Workflow

The following diagram illustrates the sequential metalation-iodination strategy for the synthesis of this compound from oxazole.

Caption: Stepwise synthesis of this compound from oxazole.

Logical Relationship of Reagent Addition

This diagram outlines the critical sequence of reagent addition for each iodination step to ensure regioselectivity.

Caption: Reagent addition workflow for selective iodination.

Conclusion

The synthesis of this compound from oxazole is a crucial transformation for accessing functionalized oxazole building blocks. The presented guide outlines a reliable and regioselective approach based on a stepwise metalation-iodination strategy. By following the detailed experimental protocols and considering the provided quantitative data, researchers can effectively synthesize this valuable compound for applications in medicinal chemistry and materials science. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount for achieving high yields and purity.

References

A Comprehensive Technical Guide to the Regioselective Iodination of the Oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the regioselective iodination of the oxazole ring, a crucial transformation in the synthesis of diverse and complex molecules for pharmaceutical and materials science applications. This document details the core strategies, including direct electrophilic iodination, metalation-iodination, and iodine-mediated cyclization, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application and further research.

Direct Electrophilic Iodination of the Oxazole Ring

The direct introduction of an iodine atom onto the oxazole ring via electrophilic aromatic substitution is a straightforward approach. The inherent electronic properties of the oxazole nucleus dictate the regioselectivity of this transformation. The electron-rich nature of the C4 and C5 positions, coupled with the electron-deficient C2 position, generally leads to substitution at the C4 or C5 position. The precise outcome is influenced by the substitution pattern of the oxazole ring and the choice of iodinating agent.

Common Iodinating Agents and Their Regioselectivity

N-Iodosuccinimide (NIS) is a widely employed reagent for the direct iodination of oxazoles. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile, at room temperature. The regioselectivity is highly dependent on the substituents present on the oxazole ring. Electron-donating groups tend to activate the ring towards electrophilic substitution, leading to higher yields and potentially influencing the site of iodination. Conversely, electron-withdrawing groups can deactivate the ring, making the reaction more challenging.

Table 1: Regioselective Direct Iodination of Substituted Oxazoles

| Oxazole Substrate | Iodinating Agent | Solvent | Temperature (°C) | Position of Iodination | Yield (%) |

| 5-(m-tolyl)oxazole | NIS | Acetonitrile | Room Temp. | 2 | Not specified |

| 1-Aryl-3-trifluoromethylpyrazole | I₂ / CAN | Acetonitrile | Not specified | 4 | Good |

| Deactivated Arenes | NIS / H₂SO₄ | H₂SO₄ | 0 - 20 | Varies | Good |

| Methoxybenzenes | NIS / TFA (cat.) | Acetonitrile | Room Temp. | Varies | Good |

Experimental Protocol: Iodination of 5-(m-tolyl)oxazole with NIS[1]

Materials:

-

5-(m-tolyl)oxazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Sodium thiosulfate (aqueous solution)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the purified 5-(m-tolyl)oxazole in acetonitrile.

-

Add a slight excess of N-Iodosuccinimide (NIS) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent and wash with an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent and purify the crude product by column chromatography to obtain 2-iodo-5-(m-tolyl)oxazole.

Caption: General workflow for the direct electrophilic iodination of an oxazole.

Metalation-Iodination of the Oxazole Ring

For the synthesis of 2-iodo and 4-iodooxazoles, which are often not favored in direct electrophilic iodination, a metalation-iodination strategy is highly effective. This method involves the regioselective deprotonation of the oxazole ring using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.

Regioselective Lithiation

The C2 position of the oxazole ring is the most acidic proton, making it susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This allows for the specific formation of 2-lithiooxazoles. The choice of base and reaction conditions can be crucial to avoid potential side reactions. Similarly, directed lithiation at the C4 position can be achieved, often influenced by the presence of directing groups on the ring.

Experimental Protocol: General Procedure for C2-Iodination via Lithiation

Materials:

-

Substituted oxazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the substituted oxazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi or LDA in an appropriate solvent.

-

Stir the mixture at -78 °C for a specified time to ensure complete deprotonation.

-

Add a solution of iodine in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Caption: Logical flow of the metalation-iodination of an oxazole.

Iodine-Mediated Cyclization to Form Iodo-oxazoles

An alternative and powerful strategy for the synthesis of iodo-oxazoles involves the cyclization of acyclic precursors in the presence of an iodine source. This approach often provides access to highly substituted and functionalized iodo-oxazoles in a single step.

Iodocyclization of N-Propargyl Amides

A prominent example of this methodology is the iodocyclization of N-propargyl amides. In this reaction, an electrophilic iodine species, often generated in situ, activates the alkyne moiety of the N-propargyl amide, triggering an intramolecular cyclization by the amide oxygen. Subsequent aromatization leads to the formation of the iodo-oxazole ring.

Table 2: Iodine-Mediated Synthesis of Iodo-oxazoles from N-Propargyl Amides

| N-Propargyl Amide Substrate | Reagent System | Solvent | Temperature (°C) | Product | Yield (%) |

| Various N-propargyl amides | I₂ / PhIO / TMSOTf | Not specified | Not specified | Iodinated oxazoles | Good |

| Various N-propargyl amides | PhI(OAc)₂ / LiI | Not specified | Not specified | (E)-5-iodomethylene-2-oxazolines | Good to Excellent |

Experimental Protocol: Single-Step Synthesis of Iodinated Oxazoles from N-Propargyl Amides[2][3]

Materials:

-

N-propargyl amide

-

Iodine (I₂)

-

Iodosylbenzene (PhIO)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Appropriate solvent

Procedure:

-

To a solution of the N-propargyl amide in a suitable solvent, add iodine, iodosylbenzene, and trimethylsilyl trifluoromethanesulfonate.

-

Stir the reaction mixture under the specified conditions (temperature and time) as determined by the substrate.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an appropriate aqueous workup to quench the reaction and remove inorganic byproducts.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the iodinated oxazole.

Caption: Pathway for the iodocyclization of N-propargyl amides to iodo-oxazoles.

Conclusion

The regioselective iodination of the oxazole ring is a versatile and essential transformation in organic synthesis. The choice of methodology—direct electrophilic iodination, metalation-iodination, or iodine-mediated cyclization—depends on the desired substitution pattern of the target iodo-oxazole and the nature of the starting materials. This guide provides a foundational understanding of these key strategies, along with practical experimental details and mechanistic insights, to aid researchers in the efficient and selective synthesis of iodinated oxazole derivatives. The continued development of novel and more efficient methods for this transformation will undoubtedly contribute to advancements in drug discovery and materials science.

An In-depth Technical Guide to 2,4-Diiodooxazole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-diiodooxazole, a halogenated heterocyclic compound. Due to the limited availability of specific experimental data for this particular molecule, this guide supplements known properties with established methodologies for the synthesis and reaction of similarly substituted oxazoles. This approach offers a valuable framework for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Core Properties of this compound

Commercially available data provides the foundational physicochemical properties of this compound. These quantitative details are summarized below for clear reference.

| Property | Value | Reference |

| CAS Number | 1037597-73-1 | [1][2] |

| Molecular Formula | C₃HI₂NO | [1][2] |

| Molecular Weight | 320.86 g/mol | [1] |

| Appearance | Solid | [1][2] |

| Melting Point | 98-103 °C | [1] |

| Assay Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety Information:

According to supplier safety data, this compound is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H319, indicating that it causes serious eye irritation.[1]

Synthesis of 2,4-Disubstituted Oxazoles: Potential Routes to this compound

One prominent strategy involves the cyclodehydration of α-acylamino aldehydes or ketones. A notable method utilizes the reagent combination of triphenylphosphine/hexachloroethane for this transformation.[3][4] This approach has been demonstrated as a general method for a variety of 2,4-disubstituted oxazoles.

Another effective route is the Brønsted acid-catalyzed cyclization of α-diazoketones with amides or thioamides.[5][6] This metal-free approach offers mild reaction conditions and accommodates a broad range of functional groups, making it a potentially adaptable method for the introduction of iodine substituents.

The following diagram illustrates a generalized workflow for the synthesis of 2,4-disubstituted oxazoles, which could be conceptually applied to the synthesis of this compound.

References

- 1. 2,4-二碘恶唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of 2,4-Diiodooxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diiodooxazole is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. As with any specialized chemical reagent, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, efficacy, and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, inferred knowledge from structurally related compounds, and detailed protocols for its handling, storage, and stability assessment.

Core Stability and Storage Recommendations

Based on available data, the primary storage and handling recommendations for this compound are summarized below. These conditions are designed to mitigate potential degradation pathways.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1][2] | To minimize thermal degradation. |

| Light | Protect from light | Iodo-substituted organic compounds are often photosensitive. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation. |

| Form | Solid[1][2] | The compound is supplied as a solid. |

| Container | Tightly sealed, amber glass vial or a clear vial wrapped in aluminum foil | To protect from light and moisture. |

Understanding the Inherent Instability of Iodo-Substituted Heterocycles

A common degradation pathway for iodo-organic compounds involves the homolytic cleavage of the C-I bond, leading to the formation of organic radicals and iodine radicals. The iodine radicals can then combine to form elemental iodine (I₂), which often imparts a yellow or brown discoloration to the compound. This discoloration is a visual indicator of degradation.

dot

Caption: A generalized degradation pathway for iodo-substituted organic compounds.

Experimental Protocols for Stability Assessment

To ascertain the specific stability profile of this compound, a series of forced degradation studies should be conducted. These studies, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products), will help to identify degradation products and determine the intrinsic stability of the molecule.[3][4]

Analytical Method Development

A stability-indicating analytical method is a prerequisite for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Protocol for HPLC Method Development:

-

Column Selection: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent compound from any potential degradants.

-

Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. The UV spectrum of this compound should be recorded to determine the optimal detection wavelength.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5][6]

a. Thermal Stability:

-

Solid State: Place a known quantity of solid this compound in a controlled temperature oven at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Solution State: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile) and expose them to the same elevated temperatures.

-

Analysis: At specified time points (e.g., 1, 3, 7, and 14 days), withdraw samples, dilute appropriately, and analyze by the validated HPLC method to determine the percentage of remaining parent compound and the formation of any degradation products.

b. Photostability:

-

Solid State and Solution: Expose samples of solid and dissolved this compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze the samples at appropriate time intervals to determine the extent of photodegradation.

c. Hydrolytic Stability:

-

pH Range: Prepare solutions of this compound in aqueous solutions buffered at various pH levels (e.g., pH 2, 7, and 9).

-

Temperature: Conduct the study at room temperature and an elevated temperature (e.g., 40°C).

-

Analysis: Monitor the degradation over time using the HPLC method.

d. Oxidative Stability:

-

Reagent: Prepare a solution of this compound in a suitable solvent and treat it with a dilute solution of an oxidizing agent, such as hydrogen peroxide.

-

Analysis: Analyze the sample at various time points to assess its susceptibility to oxidation.

dot

Caption: A workflow for the forced degradation study of this compound.

Characterization of Degradation Products

Any significant degradation products observed during the forced degradation studies should be characterized. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, if necessary, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for structural elucidation.[7][8]

Conclusion

While specific quantitative stability data for this compound is not extensively documented, a conservative approach to its storage and handling is crucial for maintaining its quality. Based on the known properties of iodo-substituted heterocycles, storage at 2-8°C, protected from light and in a tightly sealed container, is strongly recommended. For researchers and drug development professionals requiring a comprehensive understanding of its stability profile, the execution of forced degradation studies as outlined in this guide will provide the necessary data to establish its degradation pathways, intrinsic stability, and optimal long-term storage conditions. This empirical data is essential for ensuring the reliability and success of its application in research and development.

References

- 1. This compound 97 1037597-73-1 [sigmaaldrich.com]

- 2. 2,4-二碘恶唑 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. biomedres.us [biomedres.us]

- 7. journals.irapa.org [journals.irapa.org]

- 8. researchgate.net [researchgate.net]

review of dihalogenated oxazole chemistry

A comprehensive review of the synthesis, reactivity, and applications of dihalogenated oxazoles, with a focus on their utility as versatile building blocks in medicinal chemistry and natural product synthesis.

Introduction

Dihalogenated oxazoles are highly valuable synthetic intermediates, offering two distinct points for functionalization. The oxazole ring itself is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents, prized for its ability to engage in various non-covalent interactions with enzymes and receptors.[1][2] The presence of two halogen atoms, often at the C2 and C4 or C4 and C5 positions, allows for selective and sequential chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This regioselective reactivity enables a convergent approach to the synthesis of complex molecules, such as the polyoxazole-containing natural products telomestatin and ulapualide A.[3] This guide provides an in-depth overview of the synthesis of these key building blocks, their regioselective reactivity, and detailed protocols for their use in constructing advanced molecular architectures.

Synthesis of Dihalogenated Oxazoles

The preparation of dihalogenated oxazoles typically involves the halogenation of a pre-existing oxazole core. A common strategy is the sequential halogenation at the C2 and C4 positions, taking advantage of the differential acidity of the ring protons. The C2-proton of an oxazole is generally the most acidic, allowing for regioselective deprotonation and subsequent quenching with an electrophilic halogen source.[4]

A key intermediate, 2,4-diiodooxazole, can be synthesized from oxazole itself. More complex derivatives, such as 2-iodo-4-bromo-5-phenyloxazole, are also accessible through established methods.[3]

Experimental Protocol: Synthesis of 2-Iodo-4-bromo-5-phenyloxazole

This protocol is adapted from Vedejs' protocol with minor modifications as described by Dounay et al.[3]

-

Dissolve 4-bromo-5-phenyloxazole (1.0 equiv) in dry tetrahydrofuran (THF) to a concentration of approximately 0.3 M.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add lithium hexamethyldisilazide (LHMDS) (1.2 equiv, typically as a 1.0 M solution in THF) to the cooled solution.

-

Stir the resulting reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

-

Add solid 1,2-diiodoethane (1.2 equiv) to the mixture in one portion.

-

Allow the reaction mixture to warm to room temperature. The reaction is typically complete within 10-15 minutes, which can be monitored by HPLC or TLC.

-

Quench the reaction by pouring it into a separatory funnel containing a biphasic mixture of tert-butyl methyl ether (TBME) and 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

-

Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to afford the pure 2-iodo-4-bromo-5-phenyloxazole.

Regioselective Reactivity of Dihalogenated Oxazoles

The synthetic utility of dihalogenated oxazoles lies in the differential reactivity of the carbon-halogen bonds. In 2,4-dihalooxazoles, the C2-halogen is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C4-halogen. This difference allows for highly regioselective cross-coupling reactions.[3]

Selective C2-Functionalization via Suzuki-Miyaura Coupling

A Suzuki-Miyaura cross-coupling can be performed selectively at the C2 position of a 2,4-dihalooxazole, leaving the C4-halogen untouched. This provides a modular approach to building 2,4-disubstituted oxazoles. By carefully choosing the palladium catalyst and ligands, high selectivity can be achieved. For instance, various dihaloazoles can be monoarylated at a single C-X bond, and by changing the catalyst system, the selectivity can sometimes be switched to the otherwise less reactive C-X bond.[5]

Sequential Functionalization: A Convergent Approach to Trisoxazoles

The intact C4-halogen from the initial Suzuki coupling serves as a handle for a second, distinct cross-coupling reaction. This sequential strategy forms the basis of a convergent synthesis for complex structures like trisoxazoles.[3] After the C2 position is functionalized, a different coupling method, such as a Stille coupling with an organostannane reagent, can be employed to modify the C4 position.[3][6]

This powerful one-pot, two-reaction approach minimizes step count and avoids the synthesis of complex precursors, allowing for the rapid generation of molecular complexity.

Experimental Protocol: Sequential Suzuki-Stille Coupling

This protocol is a general representation based on the convergent synthesis of trisoxazoles.[3]

Part A: C2-Suzuki Coupling

-

To a reaction vessel containing 2,4-dihalooxazole (1.0 equiv), add the oxazol-4-ylboronate (1.2 equiv).

-

Add a suitable solvent (e.g., DME or toluene) and an aqueous solution of a base (e.g., 2M K₂CO₃).

-

Degas the mixture thoroughly with an inert gas.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture (e.g., to 80-90 °C) and monitor for completion (consumption of the dihalooxazole).

Part B: C4-Stille Coupling

-

Once the first coupling is complete, cool the reaction mixture.

-

Add the 2-stannyl-oxazole reagent (1.5 equiv).

-

Add a second palladium catalyst suitable for Stille coupling (e.g., PdCl₂(PPh₃)₂, 5 mol%) and any necessary co-catalysts or ligands.

-

Heat the mixture (e.g., to reflux) and monitor for the formation of the final trisoxazole product.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the final product by chromatography.

Data on Reaction Optimization

The efficiency of cross-coupling reactions on dihalogenated oxazoles is highly dependent on the choice of catalyst, ligands, base, and solvent. The following table summarizes optimization data for the Stille coupling step in a trisoxazole synthesis, demonstrating the importance of these parameters.[3]

| Entry | Catalyst (mol %) | Ligand (mol %) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (10) | - | - | DME | Reflux | 48 | 51 |

| 2 | Pd₂(dba)₃ (5) | (tBu)₃PHBF₄ (20) | - | Dioxane | RT | 48 | 0 |

| 3 | Pd₂(dba)₃ (5) | (tBu)₃PHBF₄ (20) | - | Dioxane | 100 | 24 | 20 |

| 4 | Pd(PPh₃)₄ (10) | - | - | Toluene | Reflux | 48 | 58 |

| 5 | Pd₂(dba)₃ (5) | (tBu)₃PHBF₄ (20) | Cu₂O (20) | Dioxane | 100 | 24 | 15 |

| 6 | Pd(PPh₃)₄ (10) | - | CuI (20) | Toluene | Reflux | 24 | 71 |

| 7 | Pd(PPh₃)₄ (10) | - | AsPh₃ (20) | Toluene | Reflux | 24 | 65 |

Data adapted from J. Org. Chem. 2009, 74, 18, 7177–7180.[3] As shown, the use of Pd(PPh₃)₄ in toluene with copper(I) iodide as an additive provided the optimal yield for this particular transformation.

Applications in Drug Discovery and Development

The oxazole motif is a cornerstone in medicinal chemistry, appearing in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4] Dihalogenated oxazoles serve as critical building blocks for accessing novel analogues of these drugs and for the total synthesis of complex natural products.

The ability to perform regioselective, sequential cross-couplings allows for the creation of diverse libraries of substituted oxazoles. This modularity is highly attractive in drug discovery programs, where structure-activity relationships (SAR) are explored by systematically varying substituents around a core scaffold. The convergent strategies enabled by dihalo-oxazoles accelerate the synthesis of target molecules and their analogues, facilitating more rapid and efficient drug development cycles. The synthesis of natural products such as texamine, balsoxin, and disorazole C₁ highlights the practical application of these methods.[7][8][9][10]

References

- 1. One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes [organic-chemistry.org]

- 2. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 10. 1,3-Oxazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Fundamental Reactivity of the 2,4-Diiodooxazole Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diiodooxazole scaffold is a versatile and highly reactive building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental reactivity of the this compound core, including its synthesis, and its utility in a range of pivotal cross-coupling and metal-halogen exchange reactions. Detailed experimental protocols, quantitative data, and visual diagrams of key transformations are presented to facilitate its application in research and development.

Introduction

The oxazole ring is a privileged five-membered heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. The introduction of iodine atoms onto the oxazole core at the 2 and 4 positions dramatically enhances its synthetic utility, providing two distinct and reactive handles for carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the C2-I and C4-I bonds allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. This guide will delve into the key reactions that define the synthetic landscape of the this compound core.

Synthesis of the this compound Core

While a direct, high-yielding synthesis of this compound is not extensively documented in publicly available literature, a plausible and effective route can be extrapolated from established methods for oxazole synthesis and subsequent halogenation. A proposed two-step approach involves the formation of the oxazole ring followed by a double iodination.

Proposed Synthesis Pathway:

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a proposed adaptation based on general oxazole syntheses and iodination methods.

Step 1: Synthesis of Oxazole

A common method for the synthesis of the parent oxazole ring involves the condensation of formamide with an appropriate α-halo-ketone or aldehyde.

-

To a stirred solution of formamide (excess), add the desired α-halo-carbonyl compound (1 equivalent) portion-wise.

-

Heat the reaction mixture at a temperature range of 80-120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the oxazole.

Step 2: Iodination of Oxazole

The synthesized oxazole can then be subjected to double iodination. The C4 and C2 positions of the oxazole ring are susceptible to electrophilic halogenation.

-

Dissolve the oxazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add an iodinating agent, such as N-iodosuccinimide (NIS) (2.2 equivalents) or iodine in the presence of a base (e.g., sodium bicarbonate) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃HINO₂ |

| Molecular Weight | 320.86 g/mol |

| Appearance | Solid |

| Melting Point | 98-103 °C[1][2] |

| ¹H NMR (predicted) | δ ~8.0-8.2 (s, 1H) ppm |

| ¹³C NMR (predicted) | δ ~150 (C2), ~140 (C5), ~95 (C4) ppm |

Note: Predicted NMR data is based on the analysis of structurally similar iodo-substituted heterocyclic compounds.

Key Reactivity of the this compound Core

The two iodine substituents on the oxazole ring serve as excellent leaving groups in a variety of transition-metal-catalyzed cross-coupling reactions and can also undergo halogen-metal exchange. The inherent electronic properties of the oxazole ring and the position of the iodine atoms lead to differential reactivity, allowing for regioselective functionalization.

Halogen-Metal Exchange

Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with various electrophiles. In the case of this compound, the greater lability of the C-I bond compared to C-Br or C-Cl bonds makes it highly susceptible to this transformation. The regioselectivity of the exchange is influenced by the reaction conditions and the organometallic reagent used. Typically, the more acidic proton at C5 would be abstracted by strong bases, but the rapid nature of halogen-metal exchange, especially at low temperatures, often outcompetes deprotonation. The exchange is generally faster for iodine than for bromine or chlorine.[3][4][5][6]

Caption: Halogen-metal exchange and subsequent electrophilic quench.

Experimental Protocol: General Procedure for Halogen-Metal Exchange

-

Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add the desired electrophile (1.2 equivalents) at -78 °C and stir for an additional 1-2 hours.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Table 2: Predicted Regioselectivity in Halogen-Metal Exchange

| Position | Relative Reactivity | Rationale |

| C4-I | More reactive | The C4 position is generally more electron-deficient in oxazoles, facilitating nucleophilic attack by the organolithium reagent on the iodine atom. |

| C2-I | Less reactive | The C2 position is adjacent to the oxygen atom, which may have a slight directing effect, but the overall electron distribution favors reaction at C4. |

Palladium-Catalyzed Cross-Coupling Reactions

The this compound core is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions provide powerful methods for the construction of C-C bonds.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and vinyl-aryl bonds. Studies on dihaloheterocycles have shown that the regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. For this compound, experimental evidence suggests that the Suzuki-Miyaura coupling preferentially occurs at the C4 position. The use of specific ligands, such as Xantphos, has been shown to significantly improve the selectivity for mono-arylation at the C4 position, minimizing the formation of the C2-arylated and bis-arylated byproducts.[7][8]

Caption: Selective Suzuki-Miyaura coupling at the C4 position.

Experimental Protocol: Selective C4-Arylation via Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a ligand such as Xantphos (0.1 equivalents).

-

Add a base, typically potassium carbonate (2-3 equivalents), and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Iodo-4-phenyloxazole | (Predicted high) |

| 4-Methoxyphenylboronic acid | 2-Iodo-4-(4-methoxyphenyl)oxazole | (Predicted high) |

| 3-Pyridylboronic acid | 2-Iodo-4-(pyridin-3-yl)oxazole | (Predicted moderate to high) |

Note: Yields are predicted based on similar reactions with other dihaloheterocycles.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. For this compound, selective coupling at either the C2 or C4 position can potentially be achieved by tuning the reaction conditions. Generally, the C4-iodo bond is expected to be more reactive.[9][10][11][12]

Caption: Sonogashira coupling for the synthesis of alkynyl-oxazoles.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equivalents) and copper(I) iodide (CuI) (0.1 equivalents).

-

Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

The Stille coupling involves the reaction of an organostannane with an organic halide. It is known for its tolerance of a wide range of functional groups. Similar to other cross-coupling reactions, the C4 position of this compound is expected to be the more reactive site.[3][13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

Alternative Synthetic Routes to 2,4-Diiodooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of alternative synthetic methodologies for the preparation of 2,4-diiodooxazole, a valuable building block in medicinal chemistry and materials science. Due to the challenges associated with direct, regioselective iodination of the oxazole core, this guide focuses on strategic, stepwise approaches, primarily centered around directed lithiation followed by iodination.

Introduction

The oxazole nucleus is a privileged scaffold in numerous biologically active compounds. The introduction of iodine atoms at specific positions, such as C2 and C4, provides key handles for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. However, the inherent reactivity of the oxazole ring, where the C5 position is often the most acidic, complicates direct electrophilic iodination to achieve the 2,4-disubstituted pattern. This guide outlines more controlled and regioselective synthetic strategies.

Synthetic Strategies

The most viable pathway to this compound involves a sequential iodination strategy. This approach offers superior regiochemical control compared to direct iodination methods, which often result in mixtures of mono- and di-iodinated isomers with poor selectivity.

The proposed overarching strategy is a two-step process:

-

C2-Iodination of Oxazole: The initial step involves the selective deprotonation of the most acidic proton at the C2 position using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.

-

C4-Iodination of 2-Iodooxazole: The second step targets the C4 position of the 2-iodooxazole intermediate. This is also achieved through a deprotonation/iodination sequence.

Data Summary of Iodination Reactions on the Oxazole Core

The following table summarizes quantitative data for key iodination steps on the oxazole ring, compiled from various literature sources. It is important to note that reaction conditions and yields can be highly substrate-dependent.

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Oxazole | 1. n-BuLi, THF, -78 °C 2. I₂, THF, -78 °C to rt | 2-Iodooxazole | Not specified | General Method |

| 2 | 2-Tosyl-4-methyloxazole | n-BuLi, I₂, THF, -78 °C | 2-Iodo-4-methyloxazole & 2,4-Diiodo-4-methyloxazole | 50% (mono-iodo) & 23% (di-iodo) | [1] |

| 3 | 2-Substituted Oxazole | 1. LDA, THF, -78 °C 2. I₂ | 2-Substituted-5-iodooxazole | 84-85% | [2] |

| 4 | 5-Substituted Oxazole | 1. n-BuLi, THF, -78 °C 2. I₂ | 5-Substituted-4-iodooxazole | Low to Modest | [3] |

Experimental Protocols

The following are detailed, plausible experimental protocols for the stepwise synthesis of this compound based on established principles of oxazole chemistry.

Protocol 1: Synthesis of 2-Iodooxazole

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Oxazole: Oxazole (1.0 equivalent) is added dropwise to the cooled THF.

-

Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Iodination: A solution of iodine (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to consume excess iodine. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-iodooxazole.

Protocol 2: Synthesis of this compound from 2-Iodooxazole

Materials:

-

2-Iodooxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is set up as described in Protocol 1 and charged with anhydrous THF, then cooled to -78 °C.

-

Addition of 2-Iodooxazole: 2-Iodooxazole (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the cooled reaction flask.

-

Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The mixture is stirred at this temperature for 1 hour.

-

Iodination: A solution of iodine (1.2 equivalents) in anhydrous THF is added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1. The final product, this compound, is expected to be a solid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic workflow and the key chemical transformations.

Caption: Proposed two-step synthesis of this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through a regioselective, stepwise approach involving sequential lithiation and iodination at the C2 and C4 positions. While direct iodination methods are generally less efficient and selective for this particular isomer, the directed ortho-metalation strategy provides a reliable, albeit multi-step, route to this valuable synthetic intermediate. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this compound and utilize it in the development of novel chemical entities. Further optimization of reaction conditions for specific substrates may be necessary to maximize yields and purity.

References

An In-depth Technical Guide to 2,4-Diiodooxazole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diiodooxazole is a halogenated heterocyclic compound belonging to the oxazole family. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The presence of two iodine atoms on the oxazole core imparts unique chemical properties and reactivity, making it a valuable building block in organic synthesis, particularly for the construction of more complex molecules through cross-coupling reactions. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and reactivity of this compound, with a focus on its potential applications in medicinal chemistry and drug development.

Physical and Chemical Properties

Currently, detailed experimental data for all physical and chemical properties of this compound are not extensively reported in the public domain. However, based on available information and general principles of organic chemistry, the following properties can be summarized.

General Properties

| Property | Value | Source |

| Molecular Formula | C₃HI₂NO | [1][2] |

| Molecular Weight | 320.86 g/mol | [1] |

| Appearance | Solid | [1][2] |

| Melting Point | 98-103 °C | [1] |

Solubility and Other Properties

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in the available search results. However, the literature on the synthesis of halogenated oxazoles provides a strong basis for a potential synthetic route, primarily through the regioselective iodination of an oxazole precursor.

Proposed Synthetic Pathway: Iodination of Oxazole

A plausible method for the synthesis of this compound involves a two-step iodination of oxazole. This approach is based on the known reactivity of oxazoles, where electrophilic substitution and metallation-iodination are common strategies for introducing halogen atoms.

A potential synthetic workflow is outlined below:

Caption: Proposed two-step synthesis of this compound from oxazole.

Experimental Considerations:

-

Step 1: Synthesis of 2-Iodooxazole: The C2 position of the oxazole ring is the most acidic and therefore the most susceptible to deprotonation and subsequent reaction with an electrophile. Treatment of oxazole with a suitable base followed by the addition of an iodine source (e.g., I₂) would likely yield 2-iodooxazole.

-

Step 2: Synthesis of this compound: The introduction of the second iodine atom at the C4 position can be more challenging. A common strategy for the functionalization of the C4 position of oxazoles involves the use of 2-lithiooxazoles. In this approach, a 2-substituted oxazole is treated with a strong base to generate a lithiated intermediate, which can then direct substitution to the C4 position. A study by Vedejs and Luchetta describes a method for the iodination of oxazoles at the C4 position via 2-lithiooxazoles, which could be adapted for the synthesis of this compound from a suitable 2-iodooxazole precursor.[3][4]

Spectroscopic Data

Specific, experimentally determined spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, are not available in the reviewed literature. However, based on the known spectra of related oxazole derivatives and general spectroscopic principles, the expected spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the proton at the C5 position. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent oxygen atom and the iodine atom at C4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the oxazole ring (C2, C4, and C5). The chemical shifts of C2 and C4 will be significantly affected by the attached iodine atoms, likely appearing at lower field strengths.

Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at m/z 321. The fragmentation pattern would likely involve the loss of iodine atoms and cleavage of the oxazole ring.[5]

Predicted IR Spectrum

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the lone aromatic proton, as well as C=N and C-O stretching vibrations characteristic of the oxazole ring.[6]

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the two carbon-iodine bonds, making it a valuable substrate for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the selective formation of carbon-carbon bonds at the C2 and C4 positions. Research by Bach and coworkers has demonstrated the regioselective cross-coupling of 2,4-dihalooxazoles.[4] Typically, the C2 position is more reactive towards oxidative addition of the palladium catalyst, allowing for sequential and site-selective functionalization. This makes this compound a versatile building block for the synthesis of trisubstituted oxazoles and more complex polyoxazole structures.[4]

A generalized workflow for a sequential Suzuki-Miyaura coupling is depicted below:

Caption: Sequential Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol for Suzuki-Miyaura Coupling (General):

A general procedure for a Suzuki-Miyaura reaction involves the following steps:

-

A reaction vessel is charged with the aryl halide (e.g., this compound), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

An appropriate solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

The reaction mixture is heated, typically under an inert atmosphere, until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is worked up by extraction and purified by column chromatography.

Applications in Drug Development

While there is no specific information on the biological activity of this compound itself, the oxazole scaffold is a common motif in many biologically active compounds and approved drugs. Oxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7][8][9]

The ability to functionalize this compound at two distinct positions through cross-coupling reactions makes it a valuable tool for generating libraries of diverse oxazole-containing compounds for drug discovery screening. The introduction of various aryl and heteroaryl groups can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Potential Signaling Pathways:

The biological targets of oxazole-containing drugs are diverse and depend on the overall structure of the molecule. For example, some oxazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX), protein kinases, and topoisomerases.[1][7] The development of novel 2,4-disubstituted oxazoles derived from this compound could lead to the discovery of new modulators of these or other signaling pathways.

Safety Information

This compound is classified as an eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex, substituted oxazoles. While detailed information on its physical properties and a specific, optimized synthesis protocol are not yet fully available in the public domain, its reactivity in Suzuki-Miyaura cross-coupling reactions is a key feature that enables its use in the development of novel compounds with potential applications in medicinal chemistry. Further research into the synthesis, properties, and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Oxazole [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Diiodooxazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,4-diiodooxazole, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of the compound's known physical properties, detailed experimental protocols for determining its solubility, and a logical workflow to guide researchers in this process.

Core Compound Properties

This compound is a solid at room temperature with a molecular weight of 320.86 g/mol .[1] Its chemical structure and basic properties are summarized below. Understanding these characteristics is a fundamental prerequisite for any solubility studies.

| Property | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich |

| CAS Number | 1037597-73-1 | [1] |

| Molecular Formula | C₃HI₂NO | [1][2] |

| Molecular Weight | 320.86 g/mol | [1] |

| Physical Form | Solid | [1][2] |

| Melting Point | 98-103 °C | [1] |

| SMILES String | Ic1coc(I)n1 | [1] |

| InChI Key | VADMQUDKNXZWFT-UHFFFAOYSA-N | [1] |

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative data on the solubility of this compound in common organic solvents. Such data is often not publicly available for novel or specialized chemical compounds and typically must be determined experimentally. The following sections provide detailed protocols for researchers to ascertain these values in a laboratory setting.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various methods, primarily categorized into kinetic and thermodynamic solubility measurements.[3] The choice of method often depends on the required accuracy, throughput, and the stage of the research or development process.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility, which represents the true saturation point of a compound in a solvent at a specific temperature.[4]

Objective: To determine the equilibrium concentration of this compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, DMF, toluene, hexane, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[4] The temperature should be precisely controlled.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound. A pre-established calibration curve is necessary for accurate quantification.[5]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties. This method typically involves precipitating the compound from a stock solution.[3]

Objective: To rapidly determine the concentration at which this compound precipitates from a solution when added from a concentrated stock.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[5]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the solvent of interest.

-

Precipitation and Detection: The addition of the DMSO stock to the solvent can induce precipitation. The point at which the compound comes out of solution is detected by an increase in turbidity (measured by nephelometry) or by analyzing the concentration in the supernatant after centrifugation.[5][6]

-

Data Analysis: The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Solubility Determination of this compound.

This guide provides a foundational framework for researchers investigating the solubility of this compound. While published quantitative data is scarce, the provided protocols and workflows offer a robust starting point for experimental determination, enabling further research and development.

References

Methodological & Application

Application Notes and Protocols for Stepwise Cross-Coupling Reactions of 2,4-Diiodooxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. The development of efficient and regioselective methods for the synthesis of polysubstituted oxazoles is therefore of significant interest in medicinal chemistry and materials science. 2,4-Diiodooxazole serves as a versatile and highly valuable building block, enabling the sequential and site-selective introduction of various substituents through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds at the C2 and C4 positions allows for a stepwise functionalization strategy, providing access to a diverse range of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the stepwise Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions of this compound.

General Workflow for Stepwise Functionalization

The strategic, stepwise functionalization of this compound allows for the controlled synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. The general workflow commences with a regioselective cross-coupling at the more reactive C4 position, followed by a subsequent coupling reaction at the C2 position.

Caption: General workflow for the stepwise functionalization of this compound.

Application Note 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling

The first step in the stepwise functionalization of this compound is a regioselective Suzuki-Miyaura coupling at the C4 position. This selectivity can be achieved with high fidelity using specific palladium catalysts and ligands. Under many conditions, the C4 position of this compound is more susceptible to oxidative addition than the C2 position. The use of bulky phosphine ligands such as Xantphos has been shown to be particularly effective in promoting mono-arylation at the C4 position while minimizing the formation of the bis-arylated product.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for regioselective Suzuki-Miyaura couplings of dihaloheterocycles.

Materials:

-

This compound

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Xantphos (10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the 4-aryl-2-iodooxazole.

Data Presentation: Scope of C4-Arylation

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Iodo-4-phenyloxazole | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Iodo-4-(4-methoxyphenyl)oxazole | 82 |

| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-iodooxazole | 88 |

| 4 | 3-Thienylboronic acid | 2-Iodo-4-(thiophen-3-yl)oxazole | 75 |

| 5 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-2-iodooxazole | 78 |

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Application Note 2: Subsequent C2-Functionalization of 4-Aryl-2-iodooxazoles

Following the successful C4-arylation, the remaining C2-iodo substituent can be functionalized using a variety of cross-coupling reactions, such as Stille or Sonogashira couplings, to afford 2,4-disubstituted oxazoles.

Caption: Pathways for C2-functionalization of 4-aryl-2-iodooxazole.

Experimental Protocol 2a: C2-Stille Coupling

The Stille reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organotin compound, catalyzed by palladium.

Materials:

-

4-Aryl-2-iodooxazole

-

Organostannane (e.g., tributyl(vinyl)stannane, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve 4-aryl-2-iodooxazole (1.0 equiv) in anhydrous DMF.

-

Add Pd(PPh₃)₄ (0.05 equiv) to the solution.

-

Add the organostannane (1.2 equiv) dropwise via syringe.

-

Heat the reaction mixture to 80-90 °C for 6-18 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Data Presentation: Scope of C2-Stille Coupling

| Entry | Organostannane | Product | Yield (%) |